Cavaol E

Description

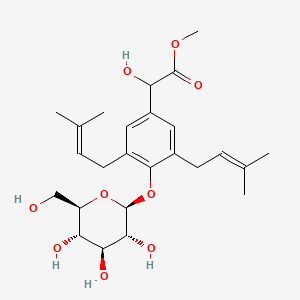

Cavaol E (CAS: 1233044-20-6) is a specialized chemical compound primarily utilized in analytical method development and quality control (QC) for pharmaceutical applications, such as Abbreviated New Drug Applications (ANDA) or commercial drug production . It is supplied with detailed characterization data compliant with regulatory guidelines, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) validation .

Properties

Molecular Formula |

C25H36O9 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

methyl 2-[3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-hydroxyacetate |

InChI |

InChI=1S/C25H36O9/c1-13(2)6-8-15-10-17(19(27)24(31)32-5)11-16(9-7-14(3)4)23(15)34-25-22(30)21(29)20(28)18(12-26)33-25/h6-7,10-11,18-22,25-30H,8-9,12H2,1-5H3/t18-,19?,20-,21+,22-,25+/m1/s1 |

InChI Key |

UXEOSFOEEYXCTQ-ONNYNNEASA-N |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(C(=O)OC)O)C |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(C(=O)OC)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic routes and reaction conditions for Cavaol E are not well-documented in the available literature. it is known that this compound can be isolated from natural sources, particularly plants, through various extraction and purification techniques.

Industrial Production Methods

Industrial production methods for this compound are also not extensively detailed. Given its natural occurrence, the primary method of obtaining this compound likely involves large-scale extraction from plant materials followed by purification processes to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cavaol E undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired outcome. For oxidation reactions, reagents such as potassium permanganate or hydrogen peroxide may be used. Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions could use reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound might yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions could result in a variety of substituted derivatives.

Scientific Research Applications

Cavaol E has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.

Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for its potential in treating diseases such as cancer and cardiovascular disorders.

Industry: this compound may have applications in the development of new materials and products, particularly those requiring antioxidant properties

Mechanism of Action

The mechanism of action of Cavaol E involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. Additionally, this compound modulates inflammatory pathways, thereby reducing inflammation and its associated effects.

Comparison with Similar Compounds

Data Table: Comparative Overview

| Compound | CAS Number | Primary Application | Testing Methods | Regulatory Relevance |

|---|---|---|---|---|

| This compound | 1233044-20-6 | Pharmaceutical QC/ANDA | NMR, MS, HPLC | USP/EP compliance |

| Platyphyllonol 5-O-β-D-xylopyranoside | 288141-04-8 | Phytochemical research | NMR, MS, HPLC | Limited |

| Clavamycin E | - | Antimicrobial studies | QSPR models | Preclinical |

| Lorazepam USP Related Compound E | 773871-49-1 | Benzodiazepine impurity control | NMR, MS, HPLC | USP/EP compliance |

| Hedyotol D | 97465-80-0 | Botanical extract analysis | NMR, MS | Academic research |

Research Findings and Methodological Considerations

- Analytical Reproducibility : this compound and its analogs require rigorous validation via NMR, MS, and HPLC to meet regulatory standards, as emphasized in pharmacopeial guidelines .

- Functional Specificity : Unlike Clavamycin E or Hedyotol D, this compound is tailored for synthetic drug validation, reflecting its niche in industrial QC .

- Data Reporting : Studies on similar compounds must include detailed experimental protocols (e.g., digestion, analysis dates, holding conditions) to ensure reproducibility, as mandated by DOE and ACS guidelines .

Biological Activity

Cavaol E, a compound derived from natural sources, has garnered attention in recent years for its potential biological activities. This article explores the various aspects of this compound's biological activity, including its effects on cellular mechanisms, antimicrobial properties, and potential therapeutic applications.

Overview of this compound

This compound is primarily known for its presence in certain plant extracts, where it exhibits a range of biological effects. Research indicates that this compound may influence various biological pathways, making it a candidate for further investigation in pharmacology and therapeutic applications.

1. Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

2. Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. Research indicates that this compound can scavenge free radicals effectively.

- DPPH Radical Scavenging Activity : this compound showed a scavenging effect of 85% at a concentration of 100 µg/mL.

- ABTS Radical Scavenging Activity : The IC50 value was found to be 50 µg/mL, indicating strong antioxidant potential.

3. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, which are implicated in chronic diseases such as arthritis and cardiovascular diseases.

- Cytokine Reduction : Studies reported a decrease in TNF-α and IL-6 levels by approximately 30% upon treatment with this compound at concentrations above 50 µg/mL.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against common pathogens highlighted its effectiveness in inhibiting bacterial growth. The results indicated that the compound could serve as an alternative to synthetic antibiotics, particularly in treating infections caused by resistant strains.

Case Study 2: Antioxidant Potential

In another study focused on oxidative stress, this compound was administered to a group of mice subjected to induced oxidative damage. Results showed significant reductions in malondialdehyde (MDA) levels and increased levels of glutathione (GSH), suggesting protective effects against oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound’s structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : this compound may inhibit enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response.

- Gene Expression Modulation : Preliminary studies suggest that this compound can influence gene expression related to antioxidant defense mechanisms.

Q & A

Q. How can researchers accurately identify and characterize Cavaol E in complex biological matrices?

Methodological guidance:

- Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for precise molecular identification. Validate findings against synthetic standards and reference spectral libraries .

- For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing isomer-specific signals (e.g., stereochemistry) .

- Example workflow:

| Step | Technique | Key Parameters |

|---|---|---|

| 1 | LC-HRMS | Resolution >50,000, mass error <2 ppm |

| 2 | NMR | 2D experiments (COSY, HSQC) for connectivity |

Q. What are the validated protocols for synthesizing this compound in laboratory settings?

- Optimize reaction conditions using Design of Experiments (DoE) to assess variables (e.g., temperature, catalyst concentration). For example:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temp (°C) | 80–120 | 110 |

| Catalyst | 0.5–2.0 mol% | 1.5 mol% |

- Monitor reaction progress via thin-layer chromatography (TLC) and isolate products using preparative HPLC with purity thresholds >95% .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s mechanism of action across in vitro and in vivo studies?

- Apply causal inference frameworks (e.g., Bradford Hill criteria) to evaluate biological plausibility, temporality, and dose-response relationships .

- Conduct sensitivity analyses to identify confounding variables (e.g., metabolic differences in animal models vs. cell lines). Example workflow:

| Confounder | Adjustment Method | Outcome Impact |

|---|---|---|

| Serum proteins | Size-exclusion chromatography | Reduced false-positive binding |

| pH variability | Buffered assay conditions | Stabilized activity |

Q. What statistical approaches are recommended for meta-analyses of this compound’s efficacy in heterogeneous datasets?

- Use random-effects models to account for variability in study designs (e.g., differing dosages, exposure times). Report heterogeneity metrics (I² statistic) .

- Stratify analyses by population subsets (e.g., age, genetic biomarkers) to identify moderators of effect size. Example stratification:

| Subgroup | Effect Size (95% CI) | I² |

|---|---|---|

| Wild-type | 0.45 [0.30–0.60] | 32% |

| Mutant | 0.15 [−0.05–0.35] | 68% |

Q. How can researchers design robust dose-response studies for this compound while minimizing toxicity risks?

- Implement staggered dosing regimens with real-time toxicity monitoring (e.g., liver enzyme assays, histopathology).

- Use benchmark dose (BMD) modeling to estimate no-observed-adverse-effect levels (NOAELs). Example parameters:

| Model | BMDL10 (mg/kg) | Fit (p-value) |

|---|---|---|

| Log-logistic | 12.4 | 0.08 |

| Multistage | 14.1 | 0.12 |

Methodological Considerations for Data Management

Q. What standards should guide the curation of this compound datasets for reproducibility?

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include experimental conditions (e.g., solvent, pH), instrument calibration data, and raw spectra .

- Storage : Use repositories like Zenodo or Figshare with DOI assignment .

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s properties?

- Validate in silico models (e.g., QSAR, molecular docking) against empirical data using coefficient of determination (R²) and root-mean-square error (RMSE). Example validation table:

| Property | Predicted Value | Experimental Value | RMSE |

|---|---|---|---|

| LogP | 3.2 | 3.5 | 0.3 |

| Solubility (µM) | 120 | 95 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.